(3-(Dimethylamino)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
(3-(Dimethylamino)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, commonly known as DPA-TFEA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPA-TFEA is a member of the azetidine family of compounds, which are known for their unique structural and biological properties.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Background : The synthesis of this compound involves alkylation using bis[4-(dimethylamino)phenyl]methanol and methyl isobutyrate silyl enol ether, facilitated by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Fluorescent Probes and Sensors
- Photophysical Properties : The compound exhibits π-π* transitions, which result in a large red shift in emission spectra with increasing solvent polarity. This property makes it suitable for use as a fluorescent probe or sensor .
Polymer Chemistry and Dye Development
- Disperse Dyes : Enaminone derivatives derived from this compound can be used to create novel disperse colors. By reacting them with phenyldiazonium salts, researchers can develop dyes for polyester materials .
Catalysis and Green Chemistry
- Fluorinated Solvents : Given the use of HFIP during synthesis, researchers might investigate its role as a solvent or promoter in other chemical transformations. Fluorinated alcohols have unique properties that can enhance catalytic processes .
Phenazine Derivatives and Biological Activity
- Synthetic Routes : Researchers could explore modifications of this compound to synthesize phenazine derivatives with improved biological activity. For instance, N-arylation methods could be employed .
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-18(2)11-5-3-4-10(6-11)13(20)19-7-12(8-19)21-9-14(15,16)17/h3-6,12H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPBSZFRRPOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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